An In-depth Technical Guide to 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules.[1][2] This guide focuses on a specific, yet underexplored derivative, 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde . While a dedicated CAS (Chemical Abstracts Service) number for this compound is not prominently listed in public databases, this document serves as a comprehensive technical resource, elucidating its synthesis, predicted physicochemical properties, and, most importantly, its potential applications in drug discovery, drawing from the rich pharmacology of its structural analogs. We will delve into rational synthetic strategies, detailed experimental protocols, and the mechanistic underpinning of its potential as a therapeutic agent, particularly in oncology and virology.
Introduction: The Significance of the Indazole Nucleus
Indazoles are bicyclic heterocyclic compounds, consisting of a benzene ring fused to a pyrazole ring. This structural motif is of immense interest to medicinal chemists due to its ability to act as a bioisostere of indole, engaging in crucial hydrogen bonding interactions within the active sites of various enzymes and receptors.[3] The inherent stability and synthetic tractability of the indazole ring have led to its incorporation into a range of FDA-approved drugs and clinical candidates.[1][2]
The substitution pattern on the indazole core dictates its biological activity. The introduction of an aldehyde group at the 3-position, as in our target compound, provides a versatile chemical handle for further synthetic modifications, allowing for the exploration of a vast chemical space.[4] Furthermore, the N-1 arylation with a methoxyphenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[5]
Physicochemical Properties and Identification
As of the latest literature review, a specific CAS number for 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde has not been definitively assigned. However, based on its molecular structure, we can deduce its fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₂ | Calculated |
| Molecular Weight | 252.27 g/mol | Calculated |
| Appearance | Predicted: Yellowish solid | [5] |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
For the purpose of identification and characterization, the following related isomers with known CAS numbers can be used as analytical references:
| Compound | CAS Number |
| 4-Methoxy-1H-indazole-3-carbaldehyde | 898747-12-1 |
| 5-Methoxy-1H-indazole-3-carbaldehyde | 169789-37-1 |
Synthetic Strategies and Methodologies
The synthesis of 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde can be approached through two primary retrosynthetic pathways, both of which are detailed below with step-by-step protocols.
Pathway A: N-Arylation of 1H-Indazole-3-carbaldehyde
This approach involves the synthesis of the parent 1H-indazole-3-carbaldehyde followed by a copper-catalyzed N-arylation reaction.
Caption: Synthetic Pathway A for 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde.
This protocol is adapted from a general method for the synthesis of indazole-3-carboxaldehydes from indoles.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve indole (1 equivalent) in a mixture of acetic acid and water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Nitrite: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
This protocol is a general procedure for the copper-catalyzed N-arylation of indazoles.
-
Reaction Setup: To a flame-dried Schlenk flask, add 1H-indazole-3-carbaldehyde (1 equivalent), 4-iodoanisole (1.2 equivalents), copper(I) iodide (0.1 equivalents), and a suitable ligand such as L-proline (0.2 equivalents).
-
Solvent and Base: Add a dry, polar aprotic solvent like DMF or DMSO, followed by a base such as potassium carbonate (2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Pathway B: Formylation of 1-(4-Methoxyphenyl)-1H-indazole
This alternative route involves the initial synthesis of the N-arylated indazole, followed by formylation at the C3 position, typically via a Vilsmeier-Haack reaction.
Caption: Synthetic Pathway B for 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde.
This protocol is based on the general synthesis of N-aryl indazoles.
-
Reaction Setup: Combine 1H-indazole (1 equivalent), 4-iodoanisole (1.2 equivalents), copper(I) iodide (0.1 equivalents), and a suitable ligand (e.g., N,N'-dimethylethylenediamine, 0.2 equivalents) in a Schlenk flask.
-
Solvent and Base: Add a dry solvent such as toluene or dioxane, followed by a base like potassium phosphate (2 equivalents).
-
Inert Atmosphere and Heating: Seal the flask under an inert atmosphere and heat to 110 °C for 18-24 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in the N-arylation protocol of Pathway A.
This is a general procedure for the formylation of electron-rich heterocycles.
-
Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, add dry DMF and slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Addition of Substrate: Add a solution of 1-(4-methoxyphenyl)-1H-indazole (1 equivalent) in dry DMF to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Potential Applications in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1][6] The title compound, 1-(4-methoxyphenyl)-1H-indazole-3-carbaldehyde, is a promising candidate for further development in several therapeutic areas.
As a Kinase Inhibitor in Oncology
Many indazole-based compounds are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[2] The N-aryl substitution can be crucial for targeting the ATP-binding pocket of kinases.
Caption: Potential mechanism of action as a kinase inhibitor.
Antiviral Activity
Recent studies have highlighted the potential of N-arylindazole derivatives as antiviral agents, including activity against coronaviruses.[7] The indazole core can mimic endogenous purines, interfering with viral replication processes. The aldehyde functionality at the C3 position can be further derivatized to enhance antiviral potency and selectivity.
Conclusion and Future Perspectives
While 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde remains a relatively uncharacterized compound, its structural features strongly suggest its potential as a valuable building block in medicinal chemistry. The synthetic pathways outlined in this guide provide a clear roadmap for its preparation in the laboratory. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives, particularly in the areas of oncology and infectious diseases. The insights gained from such studies will undoubtedly contribute to the ever-expanding therapeutic applications of the versatile indazole scaffold.
References
-
Kim, D., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(15), 10335-10346. [Link]
-
Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121-13128. [Link]
-
Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
Doi, T., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 6(6), x210635. [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 1-15. [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]
-
Singh, P., et al. (2022). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]
- Google Patents. (2017). Preparation method of indazole and application of indazole in medicine synthesis. CN106316958A.
-
Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121-13128. [Link]
-
Shaveta, et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry, 19(2), 116-128. [Link]
-
Park, C. M., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 114, 130015. [Link]
-
Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5039. [Link]
-
Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121-13128. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Organic Chemistry Portal. (2023). Indazole synthesis. [Link]
-
Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Chen, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 48, 128260. [Link]
-
Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 281, 116901. [Link]
-
World Intellectual Property Organization. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. WO2024216539. [Link]
-
Asati, V., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Elsevier eBooks. [Link]
-
Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1251-1271. [Link]
-
Cerecetto, H., & González, M. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Current Medicinal Chemistry, 32(1), 1-2. [Link]
-
Chen, Y., et al. (2021). Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]
-
Cerecetto, H., & González, M. (2014). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 14(9), 737-748. [Link]
-
Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 124, 846-860. [Link]
-
Wang, Y., et al. (2022). Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and[8][8]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium Salts. The Journal of Organic Chemistry, 87(22), 15069-15081. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. derpharmachemica.com [derpharmachemica.com]
